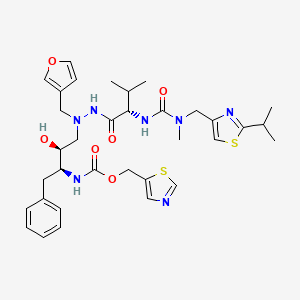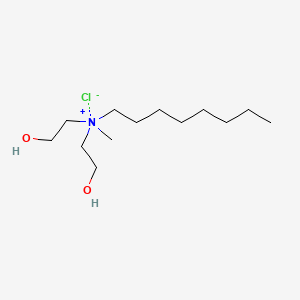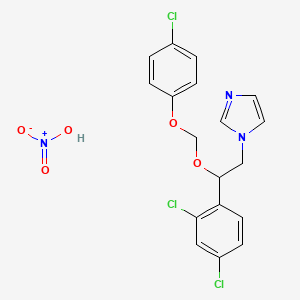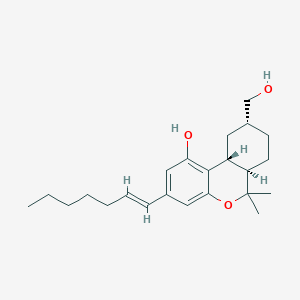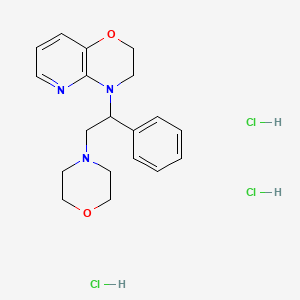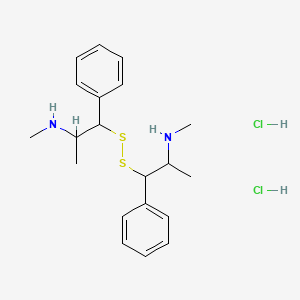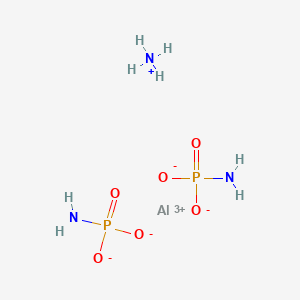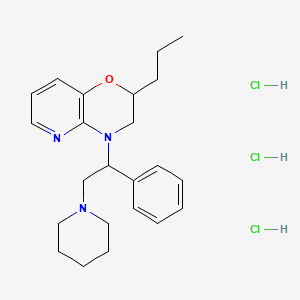
Hydantoin, 5,5-dimethyl-3-(p-tolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydantoin, 5,5-dimethyl-3-(p-tolyl)-, is a derivative of hydantoin, a heterocyclic organic compound Hydantoins are known for their biological activity and are found in various medicinally significant molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-3-(p-tolyl)-hydantoin can be achieved through several methods. One common approach is the Bucherer-Bergs hydantoin synthesis, which involves the reaction of an amino acid with potassium cyanate and ammonium carbonate . Another method involves the oxidative N-arylation of dimethylhydantoin with 4-iodo-1-nitro-2-(trifluoromethyl) benzene .
Industrial Production Methods
Industrial production of 5,5-dimethyl-3-(p-tolyl)-hydantoin typically involves large-scale synthesis using the Bucherer-Bergs method due to its simplicity and efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Dimethyl-3-(p-tolyl)-hydantoin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the hydantoin ring.
Substitution: Substitution reactions, particularly N-arylation, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: N-arylation is typically carried out using aryl halides and a base, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted hydantoins, which can have different biological activities and applications.
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-3-(p-tolyl)-hydantoin has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Hydantoin derivatives are known for their anticonvulsant and antiarrhythmic properties.
Industry: It is used in the production of pharmaceuticals and as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5,5-dimethyl-3-(p-tolyl)-hydantoin involves its interaction with specific molecular targets. For instance, hydantoin derivatives are known to act on sodium channels in neurons, which helps in controlling seizures. The compound may also interact with other molecular pathways, depending on its specific structure and functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenytoin: Another hydantoin derivative used as an anticonvulsant.
Nilutamide: A nonsteroidal antiandrogen used in the treatment of prostate cancer.
Dantrolene: Used as a muscle relaxant to treat malignant hyperthermia.
Uniqueness
5,5-Dimethyl-3-(p-tolyl)-hydantoin is unique due to its specific substitution pattern, which can impart different biological activities compared to other hydantoin derivatives. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
92668-56-9 |
|---|---|
Molekularformel |
C12H14N2O2 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
5,5-dimethyl-3-(4-methylphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O2/c1-8-4-6-9(7-5-8)14-10(15)12(2,3)13-11(14)16/h4-7H,1-3H3,(H,13,16) |
InChI-Schlüssel |
DNNJYWVCMKKBTE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=O)C(NC2=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Disodium;2-[carboxylatomethyl-[2-(2-hydroxyethylamino)ethyl]amino]acetate](/img/structure/B12754448.png)

